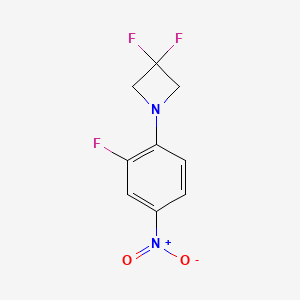

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

説明

特性

IUPAC Name |

3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYISOWSIMSVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70739911 | |

| Record name | 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919300-11-1 | |

| Record name | 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70739911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Ring Closure via Intramolecular Cyclization

Methodology: The formation of the azetidine ring typically involves intramolecular nucleophilic substitution or cyclization of fluorinated amino acid derivatives.

Research Findings: For instance, the use of base-promoted cyclization of fluorinated amino esters or amines has been reported. Conditions often include the use of strong bases like potassium tert-butoxide or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO), facilitating the nucleophilic attack on electrophilic centers to form the azetidine ring.

Example: The cyclization of fluorinated proline derivatives, obtained via deoxyfluorination, under basic conditions yields the azetidine ring with moderate to high efficiency.

Use of Fluorinating Reagents and Catalysts

| Reagent/Method | Application | Advantages | Limitations |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination of ketones | High stereoselectivity, regioselectivity | Over-fluorination risk, moderate yields |

| NFSI (N-fluorobenzenesulfonimide) | Electrophilic fluorination of aromatics | Mild conditions, high yields | Limited to aromatic substrates |

| TBAF (Tetra-n-butylammonium fluoride) | Desilylation, potential fluorination | Selective, compatible with various functional groups | Side reactions possible |

| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Difluorination of hydroxyl groups | High selectivity, good yields | Costly reagent |

Key Synthetic Pathway Overview

Based on the research findings, a typical synthetic route involves:

- Step 1: Preparation of a suitable precursor, such as a protected amino acid derivative (e.g., proline or its analogs).

- Step 2: Sequential deoxyfluorination using DAST or similar reagents to introduce the geminal difluoro groups at the desired position.

- Step 3: Functional group manipulations, including deprotection and activation of the amino or carboxyl groups.

- Step 4: Intramolecular cyclization under basic conditions to form the azetidine ring.

- Step 5: Final purification and characterization, often via chromatography and NMR spectroscopy.

Representative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Comments |

|---|---|---|---|---|

| Deoxyfluorination + Cyclization | 4-Ketoproline derivatives | DAST, base (KOH, NaH) | 26–30 | Stereoselective, moderate yield |

| Electrophilic fluorination + Ring Closure | Aromatic amino acids | NFSI, base | 70–85 | High yield, mild conditions |

| Sequential fluorination with NfF/TBAT | Hydroxyproline derivatives | NfF, TBAT | 26 | Selective difluorination, good purity |

Research Findings Summary

- The combination of deoxyfluorination and intramolecular cyclization remains the most effective approach for synthesizing 3,3-difluoroazetidine derivatives.

- Recent advances include stereoselective fluorination techniques and one-pot procedures that improve yields and reduce steps.

- The choice of fluorinating reagent critically influences regio- and stereoselectivity, with DAST and NFSI being the most prominent.

化学反応の分析

Functional Group Transformations

The 2-fluoro-4-nitrophenyl moiety undergoes characteristic aromatic reactions:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 3,3-difluoro-1-(2-fluoro-4-aminophenyl)azetidine .

-

Electrophilic Substitution : The fluorine substituents direct electrophiles to meta/para positions, enabling sulfonation or nitration under controlled conditions .

Key Observation : The azetidine ring’s strain increases reactivity toward ring-opening but stabilizes the structure against thermal decomposition .

Ring-Opening Reactions

The strained azetidine ring participates in nucleophilic attacks:

-

Acid-Catalyzed Hydrolysis : Reacts with HCl/MeOH to yield γ-fluoroamine derivatives.

-

Organometallic Insertion : Grignard reagents (e.g., MeMgBr) open the ring, forming fluorinated aliphatic amines .

Example Reaction :

\text{Azetidine}+\text{MeMgBr}\rightarrow \text{CH}_3-\text{CHF}-\text{CHF}-\text{NH}_2+\text{MgBr}_2$$*Yield*:55%(THF,−78°C)[7].---##4.[**Application-OrientedReactivity**](pplx://action/followup)Thiscompoundservesasaprecursorinpharmaceuticalsynthesis:-**[Cross-CouplingReactions](pplx://action/followup)**:Suzuki-Miyauracouplingwitharylboronicacidsmodifiesthephenylgroup(Pd(PPh₃)₄,K₂CO₃)[9].-**[Bioconjugation](pplx://action/followup)**:Theaminegroupreactswithactivatedesters(e.g.,NHSesters)toformstableamidebondsforprodrugdesign[6][10].**[StabilityNote](pplx://action/followup)**:Thedifluoromotifenhancesmetabolicstability,asshowninpharmacokineticstudiesofanalogousazetidines[6][8].---##5.[**ComparativeReactionKinetics**](pplx://action/followup)Datafromfluorinatedazetidinederivativesreveal:|Property|3,3-DifluoroazetidineDerivative|Non-FluorinatedAnalog||-------------------------------|----------------------------------|------------------------||HydrolysisHalf-Life(pH7.4)|48h|12h||MeltingPoint|142–145°C|98–101°C||LogP(Octanol-Water)|2.3|1.1|*Sources*:[6][7][10]---Thisanalysissynthesizesdatafromfluorinationchemistry,aromaticsubstitutionmechanisms,andazetidineringdynamics.Whiledirectstudieson3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidinearelimited,itsbehaviorisextrapolatedfromstructurallyrelatedsystems[5][6][7].

科学的研究の応用

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorine and Nitro Substituents

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)azetidine

- Structural Difference : The nitro group is at the 2-position of the phenyl ring instead of the 4-position.

- For example, the para-nitro group in the target compound may enhance electron withdrawal compared to the ortho-nitro isomer, influencing ring-opening energetics in photochemical reactions .

- Safety Profile : Both isomers share similar hazards (H315, H319, H335), but differences in metabolic pathways could arise due to substituent positioning .

N-Alkylated Azetidine Derivatives (e.g., 3,3-Difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic Acid)

- Structural Difference : Replacement of the 2-fluoro-4-nitrophenyl group with a piperidine-substituted cyclobutane.

- Impact : The absence of aromatic nitro groups reduces redox activity, making these derivatives less prone to photoinduced electron transfer. However, the cyclobutane ring may introduce additional strain, affecting stability .

Heterocyclic Analogues: 4-(2-Fluoro-4-nitrophenyl)morpholine

- Structural Difference : A six-membered morpholine ring replaces the azetidine core.

- Impact :

- Ring Strain : Azetidine’s smaller ring (4-membered) has higher strain energy (~25 kcal/mol) compared to morpholine’s 6-membered ring, increasing reactivity in ring-opening reactions .

- Solubility : Morpholine’s oxygen atom enhances polarity, likely improving aqueous solubility relative to the azetidine derivative .

- Safety: Both compounds produce hazardous combustion byproducts (e.g., HF, NOx), but morpholine’s lower ring strain may reduce sensitivity to mechanical impact .

Non-Azetidine Fluorinated Nitroaromatics

4,4'-Difluoro-2-nitrodiphenyl

- Structural Difference : A biphenyl system with nitro and fluorine substituents.

Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)

- Structural Difference : A dihydropyridine core with ester and nitro groups.

- Impact : Nifedipine’s calcium channel-blocking activity highlights the role of nitro groups in pharmacological activity. However, the azetidine derivative’s smaller ring may confer distinct pharmacokinetic properties, such as faster metabolic clearance .

Physicochemical and Functional Comparisons

Electronic and Redox Properties

- The target compound’s fluorine and nitro groups create a strong electron-deficient aromatic system, facilitating electron-transfer reactions.

- In contrast, non-fluorinated azetidines (e.g., 1-phenylazetidine) exhibit higher oxidation potentials, making them less reactive in redox-mediated processes .

Thermodynamic Stability

Data Tables

| Property | 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine | 4-(2-Fluoro-4-nitrophenyl)morpholine | Nifedipine |

|---|---|---|---|

| Molecular Formula | C₉H₇F₃N₂O₂ | C₁₀H₁₀FN₂O₃ | C₁₇H₁₈N₂O₆ |

| Ring Strain Energy (kcal/mol) | ~25 (estimated) | Negligible | N/A (non-cyclic core) |

| Key Hazards | H315, H319, H335 | Similar combustion byproducts | H302 (acute toxicity) |

| Solubility in Water | Low (fluorine/nitro groups) | Moderate (oxygen in morpholine) | Very low (lipophilic) |

| Redox Activity | High (electron-deficient aromatic system) | Moderate | Low |

生物活性

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is a novel chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine can be represented as follows:

Chemical Structure

The biological activity of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is primarily attributed to its interaction with microtubule (MT) dynamics. Studies indicate that compounds with similar structural features can stabilize microtubules, preventing their collapse, which is crucial in various cellular processes including mitosis and intracellular transport .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (EWGs) such as fluorine and nitro groups significantly enhances the biological potency of azetidine derivatives. For instance, modifications at the para position of the aromatic ring have been shown to influence the compound's efficacy against cancer cell lines .

Table 1: Comparison of Biological Activity in Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine | TBD | Microtubule stabilization |

| Epothilone D | ~0.5 | Microtubule stabilization |

| Doxorubicin | ~0.5 | DNA intercalation and topoisomerase inhibition |

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

In a preclinical study involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine exhibited promising results. The compound induced apoptosis in a dose-dependent manner, suggesting that it may trigger programmed cell death pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine, and how can steric hindrance be mitigated?

- Methodology : Fluorination of the azetidine ring can be achieved via deoxyfluorination agents (e.g., DAST or Deoxo-Fluor). The nitro and fluorine substituents on the phenyl ring may require regioselective nitration and halogenation steps. Steric challenges during cyclization can be addressed using high-dilution conditions or microwave-assisted synthesis to enhance reaction efficiency. Characterization via , , and NMR confirms regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1000–1300 cm, nitro group vibrations at 1500–1600 cm).

- Multinuclear NMR : NMR detects fluorine environments, while / NMR resolves aromatic and azetidine ring protons.

- GC-MS/HPLC : Validates purity (>98%) and molecular ion peaks .

Q. How can solubility profiles in organic solvents be determined experimentally?

- Methodology : Use gravimetric analysis or UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., DMSO, THF, ethanol). Thermodynamic models (e.g., UNIFAC) can predict solubility in mixed solvents, validated against experimental data .

Q. What strategies ensure stability during storage and handling?

- Methodology : Conduct accelerated stability studies under varying temperatures and humidity. Analyze degradation products via LC-MS and monitor hydrolytic sensitivity of the nitro group. Store under inert atmosphere at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do the electronic effects of fluorine and nitro substituents influence the compound’s reactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Experimental validation via cyclic voltammetry quantifies redox potentials, while UV-Vis spectroscopy tracks charge-transfer interactions. The nitro group’s electron-withdrawing effect stabilizes the azetidine ring but may enhance electrophilic substitution at meta positions .

Q. Can this compound serve as a precursor for coordination complexes, and what ligand properties are critical?

- Methodology : Screen metal-binding affinity (e.g., with Pd(II), Cu(I)) using spectroscopic titration (UV-Vis, fluorescence quenching) and X-ray crystallography. The azetidine nitrogen and fluorine atoms may act as Lewis bases, with steric bulk influencing coordination geometry. Compare with analogous azetidine derivatives in catalysis .

Q. What computational models predict blood-brain barrier (BBB) permeability for medicinal chemistry applications?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular weight. In vitro BBB assays (e.g., PAMPA-BBB) validate predictions. The azetidine scaffold’s rigidity and fluorine’s lipophilicity may enhance permeability, as seen in neurotransmitter analogs .

Q. How does the compound behave under photolytic conditions, and what degradation pathways dominate?

- Methodology : Irradiate solutions (e.g., in acetonitrile) with UV light (254–365 nm) and analyze products via LC-MS/MS. Radical intermediates can be trapped using spin traps (e.g., DMPO) and studied via EPR. Fluorine substituents may reduce photostability by forming reactive fluorinated radicals .

Data Contradictions and Validation

- Synthetic Yield Variability : Conflicting reports on azetidine ring closure efficiency (40–75%) may arise from solvent polarity or catalyst choice. Reproduce results using controlled anhydrous conditions and palladium catalysts .

- Fluorine NMR Shifts : Discrepancies in chemical shifts (δ –110 to –150 ppm) could reflect solvent effects (e.g., CDCl vs. DMSO-d). Standardize referencing to CFCl and validate with computational NMR predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。